2-(6-Aminopurin-9-yl)ethanol
Overview
Description
2-(6-Aminopurin-9-yl)ethanol is a useful research compound. Its molecular formula is C7H9N5O and its molecular weight is 179.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51467. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Drug Interaction and DNA Binding
The interaction of similar compounds like 2-(pyrido[1,2-e]purin-4-yl)amino-ethanol with DNA has been studied, revealing its ability to intercalate between DNA bases. This interaction is facilitated through weak stacking interactions and is further strengthened by hydrogen bonds, making these compounds a subject of interest in the design of antitumor drugs (Favier et al., 2001).
Synthesis and Antiviral Applications
The enantioselective synthesis of 2-(6-Aminopurin-9-yl)ethanol analogs has been explored, yielding compounds with potential antiviral properties. These synthesized compounds have undergone tests for antiviral activity, indicating their relevance in the development of antiviral agents (Akella & Vince, 1996).
Spectroscopic Characterization of Mixed Ligand Complexes
The interaction of 6-aminopurine with various metal ions has been investigated. This involves forming mixed ligand complexes, characterized by spectroscopic techniques, indicating the potential of this compound in forming biologically relevant complexes (Shaker et al., 2009).
Exploration of Chemical Properties
Studies have investigated the fluorescence decay characteristics of 2-aminopurine compounds, revealing their existence as multiple emitting species. This indicates tautomerism in such compounds and suggests their use in studying dynamics in DNA/RNA (Neely et al., 2004).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-(6-Aminopurin-9-yl)ethanol plays a significant role in various biochemical reactions due to its structural similarity to adenine. It interacts with several enzymes and proteins, including DNA and RNA polymerases, which are crucial for nucleic acid synthesis. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of these enzymes. Additionally, this compound can bind to nucleic acids, affecting their stability and function .
Cellular Effects
In cellular systems, this compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. This compound can also modulate gene expression by binding to DNA or RNA, thereby influencing transcription and translation processes. Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating their activity, depending on the context. This compound can also interact with nucleic acids, leading to changes in gene expression. The binding interactions of this compound with proteins and nucleic acids are crucial for its biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its activity. Long-term exposure to this compound can result in alterations in cellular processes, including gene expression and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. The compound can influence metabolic flux and alter metabolite levels, affecting overall cellular metabolism. Understanding the metabolic pathways of this compound is crucial for elucidating its biochemical and cellular effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The transport and distribution of this compound are important for its biological activity and effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within cells influences its interactions with biomolecules and its overall biological effects .
Properties
IUPAC Name |
2-(6-aminopurin-9-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c8-6-5-7(10-3-9-6)12(1-2-13)4-11-5/h3-4,13H,1-2H2,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQOTZQDXZDBJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40287530 | |
Record name | 2-(6-aminopurin-9-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40287530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
707-99-3 | |
Record name | 9-(2-Hydroxyethyl)adenine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=707-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 51467 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000707993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 707-99-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51467 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(6-aminopurin-9-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40287530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(6-aminopurin-9-yl)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.205.080 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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